molecular formula C7H7NO2 B120074 2-Methylnicotinic acid CAS No. 3222-56-8

2-Methylnicotinic acid

Cat. No.: B120074
CAS No.: 3222-56-8
M. Wt: 137.14 g/mol
InChI Key: HNTZKNJGAFJMHQ-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid, also known as 2-methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C7H7NO2. It is a derivative of nicotinic acid, where a methyl group is substituted at the second position of the pyridine ring. This compound is of interest due to its various applications in scientific research and industry.

Mechanism of Action

Target of Action

2-Methylnicotinic acid, also known as this compound imidazolide (NAI), is primarily used as a reagent in Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) experiments . Its primary targets are RNA molecules, specifically the flexible ribonucleotides in the RNA backbone .

Mode of Action

This compound interacts with its targets by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction is relatively independent of nucleotide identity . The compound’s ability to modify the RNA backbone allows it to probe the structure of RNA molecules, both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in RNA structure and function. By modifying the RNA backbone, this compound can reveal the flexibility of nucleotides, which is often constrained by base-pairing or protein-binding . This information can then be used to investigate the complex folded structures of RNA molecules, many of which play key cellular roles .

Pharmacokinetics

It is known that the compound has very low toxicity and can permeate biological membranes, making it suitable for use in living cells .

Result of Action

The action of this compound results in the modification of RNA structures, revealing the flexibility of nucleotides and thereby providing insights into RNA structure and function . This can have significant implications for understanding key cellular processes, as RNA structure often plays a critical role in regulating these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in probing RNA structure can be affected by the presence of proteins that bind to the RNA molecule . Additionally, the compound requires a certain contact time with cells to be effective . It’s also worth noting that the compound’s ability to permeate biological membranes allows it to function in the complex environment of living cells .

Biochemical Analysis

Biochemical Properties

2-Methylnicotinic acid plays a role in biochemical reactions, particularly in the formation of 2’-O-adducts on RNA . This compound interacts with RNA molecules, specifically at single-stranded, unpaired regions . The nature of these interactions involves the formation of 2’-O-adducts, which are formed rapidly on single-stranded RNA and much more slowly on base-paired (double-stranded) RNA .

Cellular Effects

In living cells, this compound has been observed to have significant effects. It is used in the Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) method to investigate the flexibility of nucleotides within an RNA molecule . This flexibility may be constrained by either base-pairing or protein-binding, and the analysis of these constraints can provide insights into cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with RNA molecules. It forms 2’-O-adducts on RNA, which can then be analyzed by primer extension . This process allows for the detection of modification sites on the RNA, providing valuable information about the molecule’s structure and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the formation of 2’-O-adducts on RNA occurs rapidly on single-stranded RNA and more slowly on double-stranded RNA . This suggests that the compound’s effects may vary depending on the structure of the RNA it interacts with.

Metabolic Pathways

This compound is involved in the metabolic pathway related to RNA structure analysis . It forms 2’-O-adducts on RNA, which are key components in the Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) method .

Subcellular Localization

Given its interaction with RNA molecules, it is likely that it localizes to areas of the cell where RNA is present

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnicotinic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate. The reaction is carried out by adding potassium permanganate in portions to the reaction mixture, maintaining the temperature at around 80°C. The process involves multiple stages, including the formation of intermediate compounds such as isocinchomeronic acid, which is then decarboxylated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: The methyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nicotinic acid derivatives.

    Reduction Products: 2-Methyl-3-pyridinemethanol, 2-methyl-3-pyridineamine.

    Substitution Products: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2-Methylnicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Nicotinic Acid:

    Methyl Nicotinate: The methyl ester of nicotinic acid, used in topical applications for its vasodilatory effects.

    2-Chloro-5-methylnicotinic Acid: A chlorinated derivative with distinct chemical reactivity.

Uniqueness: 2-Methylnicotinic acid is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZKNJGAFJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349156
Record name 2-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-56-8
Record name 2-Methylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3222-56-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylnicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylnicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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